Ethyl 2-(2-bromo-4-formylphenoxy)acetate
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Overview
Description
Ethyl 2-(2-bromo-4-formylphenoxy)acetate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a bromo and formyl group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-bromo-4-formylphenoxy)acetate typically involves the reaction of 2-bromo-4-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromo-4-formylphenoxy)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or DMF.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Reduction: Formation of ethyl 2-(2-bromo-4-hydroxyphenoxy)acetate.
Oxidation: Formation of ethyl 2-(2-bromo-4-carboxyphenoxy)acetate.
Scientific Research Applications
Ethyl 2-(2-bromo-4-formylphenoxy)acetate has several applications in scientific research:
Organic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Studied for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-bromo-4-formylphenoxy)acetate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromo group can participate in halogen bonding, while the formyl group can form hydrogen bonds or undergo nucleophilic attack. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromophenoxy)acetate
- Ethyl 2-(2-formylphenoxy)acetate
- Ethyl 2-(2-bromo-4-hydroxyphenoxy)acetate
Comparison
Ethyl 2-(2-bromo-4-formylphenoxy)acetate is unique due to the presence of both bromo and formyl groups on the phenoxy ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that only have one of these functional groups. For example, Ethyl 2-(4-bromophenoxy)acetate lacks the formyl group, limiting its reactivity in certain types of reactions .
Properties
IUPAC Name |
ethyl 2-(2-bromo-4-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-4-3-8(6-13)5-9(10)12/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYVGPQDCKAEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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